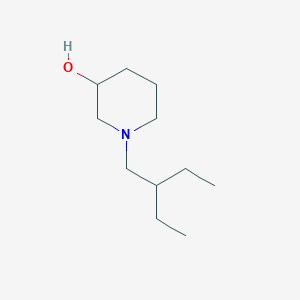

1-(2-Ethylbutyl)piperidin-3-ol

Vue d'ensemble

Description

“1-(2-Ethylbutyl)piperidin-3-ol” is a chemical compound with the molecular formula C11H23NO. It is a derivative of piperidin-3-ol , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

Piperidine derivatives, including “1-(2-Ethylbutyl)piperidin-3-ol”, are among the most important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of methods have been developed for the synthesis of piperidine derivatives, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

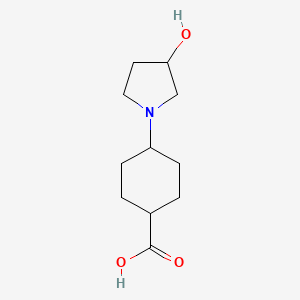

Molecular Structure Analysis

The molecular structure of “1-(2-Ethylbutyl)piperidin-3-ol” consists of a piperidine ring with a hydroxyl group at the 3-position and a 2-ethylbutyl group at the 1-position. The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .

Chemical Reactions Analysis

Piperidine derivatives, including “1-(2-Ethylbutyl)piperidin-3-ol”, can undergo a variety of intra- and intermolecular reactions to form various other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Applications De Recherche Scientifique

Synthesis and Biological Characterization

A novel series of optically active molecules based on a piperidin-3-ol template shows varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating potential for treating neurological disorders such as drug abuse, depression, and ADHD (Kharkar et al., 2009).

Influence on Geometry and Intermolecular Interactions

Research on aminoalkanol derivatives, including a focus on the position of the methyl substituent and N-oxide formation, highlights their relevance in medicinal chemistry for anticonvulsant drug development. The study demonstrates the impact of structural variations on molecule geometry and intermolecular interactions, utilizing X-ray diffraction and Hirshfeld surface analyses (Żesławska et al., 2020).

Phytochemical Potentiation of Antibiotics

Piperine, structurally related to piperidin-3-ols, in combination with ciprofloxacin, enhances the antibiotic's effectiveness against Staphylococcus aureus, including methicillin-resistant strains. This synergy suggests piperine's role in inhibiting bacterial efflux pumps, offering a method to combat antibiotic resistance (Khan et al., 2006).

Magnetism in Cobalt(II) Silanethiolates

The study of heteroleptic complexes of Co(ii) with piperidine and other ligands reveals insights into their tetrahedral geometry and magnetic properties. This research contributes to understanding the local magnetic anisotropy in such complexes, which is crucial for applications in magnetic materials and molecular magnetism (Kowalkowska-Zedler et al., 2020).

Selective Estrogen Receptor Modulators

The development of chiral piperidin-4-ols as potential Selective Estrogen Receptor Modulators (SERMs) for treating conditions like breast cancer showcases the chemical's versatility in medicinal chemistry. This research highlights the synthesis of these compounds and their evaluation against estrogen-responsive cells, underscoring the importance of molecular design in drug development (Yadav et al., 2011).

Orientations Futures

Piperidine derivatives, including “1-(2-Ethylbutyl)piperidin-3-ol”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propriétés

IUPAC Name |

1-(2-ethylbutyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-3-10(4-2)8-12-7-5-6-11(13)9-12/h10-11,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKXXUAUKDROJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethylbutyl)piperidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1471868.png)

![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)

![1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane](/img/structure/B1471874.png)

![1-{[(Morpholin-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1471881.png)

![2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1471884.png)

![N-[2-(4-bromophenyl)ethyl]oxolan-3-amine](/img/structure/B1471886.png)